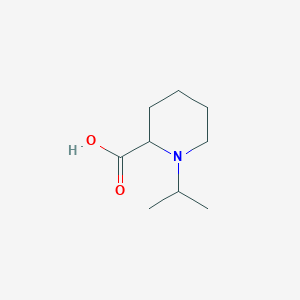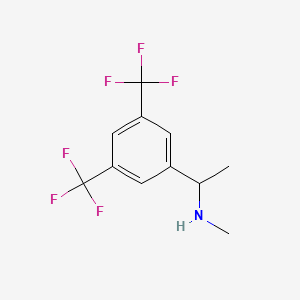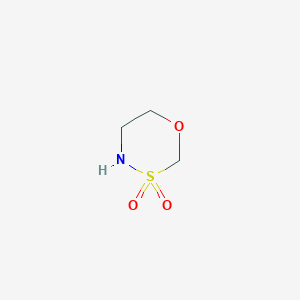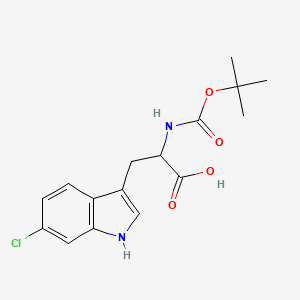
Boc-6-chloro-DL-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-6-chloro-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom at the 6-position of the indole ring
Mechanism of Action
Target of Action
It’s known that tryptophan, a component of this compound, is an essential amino acid that plays a crucial role in the production of serotonin .
Mode of Action
The boc group (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis, particularly for the protection of amines . It’s known that the Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
Tryptophan is involved in several important biochemical pathways, including the synthesis of serotonin .
Biochemical Analysis
Biochemical Properties
Boc-6-chloro-DL-tryptophan plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins. The Boc group protects the amino acid from premature degradation, allowing researchers to study the enzyme’s activity more accurately. Additionally, this compound can be used as a substrate in enzyme assays to measure the activity of specific proteases .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. By inhibiting or activating these kinases, this compound can alter the expression of specific genes and impact cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protease activity. The Boc group protects the amino acid from degradation, allowing it to bind to the active site of the protease and inhibit its activity. Additionally, the chlorine atom in this compound can form hydrogen bonds with specific amino acid residues in the enzyme, further stabilizing the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies. For example, prolonged exposure to the compound can lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound can have toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effect .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, this compound can inhibit the production of serotonin, a neurotransmitter derived from tryptophan .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Additionally, the compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and lysosomes, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-6-chloro-DL-tryptophan typically involves the protection of the amino group of tryptophan with a Boc group, followed by chlorination at the 6-position of the indole ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Boc-6-chloro-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of indole-6-carboxylic acid.
Reduction: Formation of Boc-DL-tryptophan.
Substitution: Formation of Boc-6-azido-DL-tryptophan.
Scientific Research Applications
Boc-6-chloro-DL-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Boc-DL-tryptophan: Lacks the chlorine atom at the 6-position.
6-chloro-DL-tryptophan: Lacks the Boc protecting group.
Boc-5-chloro-DL-tryptophan: Chlorine atom at the 5-position instead of the 6-position.
Uniqueness
Boc-6-chloro-DL-tryptophan is unique due to the combined presence of the Boc protecting group and the chlorine atom at the 6-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUZGOVYNVWFFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)
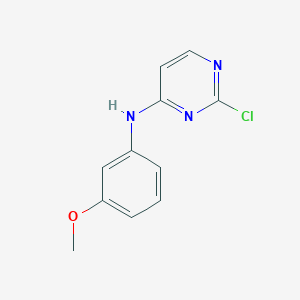
![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)
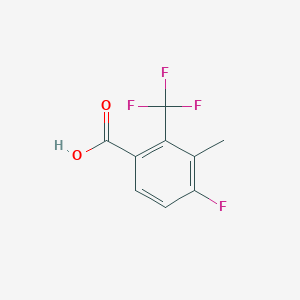

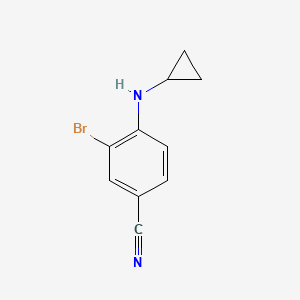

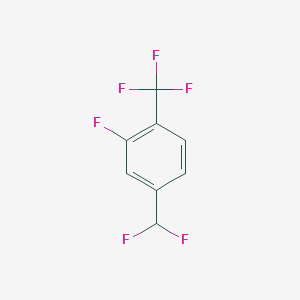
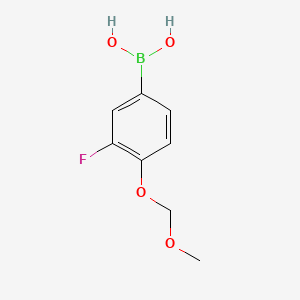
![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)
